molecular formula C31H24BrN3O4 B2493290 N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide CAS No. 1796921-06-6

N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide

Cat. No.: B2493290
CAS No.: 1796921-06-6
M. Wt: 582.454
InChI Key: DFEXNZZCIXEUBE-UHFFFAOYSA-N
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Description

N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide is a useful research compound. Its molecular formula is C31H24BrN3O4 and its molecular weight is 582.454. The purity is usually 95%.
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Scientific Research Applications

Rhodium(II)-Catalyzed Olefination of Tertiary Formamides

Tertiary formamides, when treated with a silylated diazoester in the presence of a rhodium(II) catalyst, undergo olefination to form 3-amino-2-silyloxyacrylates. This reaction demonstrates the potential of using tertiary formamides as precursors in chemical synthesis and the role of rhodium catalysts in facilitating these transformations (Nandra et al., 2005).

Heterocyclic Synthesis

Compounds like 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, used in synthesizing 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, highlight the role of such heterocyclic structures in chemical synthesis. These compounds are synthesized through multi-step reactions involving hydrolytic cleavage or condensation reactions, followed by reactions with benzylthiol or thiophenols (Bol’but et al., 2014).

Synthesis of CCR5 Antagonists

The practical synthesis of CCR5 antagonists, such as 7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, demonstrates the application of complex organic compounds in medicinal chemistry. These processes involve multistep reactions including esterification, intramolecular Claisen type reactions, Suzuki−Miyaura reactions, hydrolysis, and amidation (Ikemoto et al., 2005).

Antimicrobial Activity Studies

The synthesis and assessment of certain compounds, such as substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, for their bactericidal activities against various strains, including MRSA, highlight the relevance of these compounds in antimicrobial research and the development of potential therapeutic agents (Zadrazilova et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

benzyl N-[1-[2-(2-bromophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24BrN3O4/c32-25-17-9-7-15-23(25)27(36)19-35-26-18-10-8-16-24(26)28(22-13-5-2-6-14-22)33-29(30(35)37)34-31(38)39-20-21-11-3-1-4-12-21/h1-18,29H,19-20H2,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEXNZZCIXEUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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